molecular formula C10H15NO2 B5765544 4-[(5-Methylfuran-2-yl)methyl]morpholine

4-[(5-Methylfuran-2-yl)methyl]morpholine

Cat. No.: B5765544
M. Wt: 181.23 g/mol
InChI Key: HVXXKMUPTZYRPD-UHFFFAOYSA-N
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Description

4-[(5-Methylfuran-2-yl)methyl]morpholine is an organic compound that belongs to the class of heterocyclic compounds It features a morpholine ring substituted with a 5-methylfuran-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Methylfuran-2-yl)methyl]morpholine typically involves the reaction of morpholine with 5-methylfurfural under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Methylfuran-2-yl)methyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: The methyl group on the furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furanones

    Reduction: Tetrahydrofuran derivatives

    Substitution: Halogenated furan derivatives

Scientific Research Applications

4-[(5-Methylfuran-2-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-[(5-Methylfuran-2-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and morpholine moiety can interact with biological macromolecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-furanmethanol
  • 2-Methylfuran
  • 5-Methyl-2-furoic acid

Uniqueness

4-[(5-Methylfuran-2-yl)methyl]morpholine is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[(5-methylfuran-2-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-9-2-3-10(13-9)8-11-4-6-12-7-5-11/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVXXKMUPTZYRPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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